2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid
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Overview
Description
2-(3-Azaspiro[55]undecan-9-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable azaspiro precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-BOC-3-Azaspiro[5.5]undecan-9-yl)acetic acid: This compound has a similar spirocyclic structure but includes a tert-butoxycarbonyl (BOC) protecting group.
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid: This compound features a dioxaspiro ring system instead of an azaspiro ring.
Uniqueness
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid is unique due to its specific azaspiro ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure which enhances its stability and binding affinity to biological targets. The presence of the azaspiro moiety contributes to its unique chemical reactivity, making it a valuable candidate for various biological studies.
The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors. It can act as an inhibitor or activator, depending on the biological context. The compound's rigidity due to its spirocyclic structure may influence its binding characteristics, enhancing its specificity towards target biomolecules.
Enzyme Interaction
Research indicates that this compound is employed in enzyme mechanism studies. It serves as a probe for investigating various biological pathways, particularly in enzyme activity modulation. The compound's ability to interact with enzymes suggests potential therapeutic applications in conditions where enzyme regulation is crucial.
Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in drug development contexts. Its unique structure may allow it to serve as a precursor for synthesizing novel pharmaceuticals aimed at treating various diseases, including infections and inflammatory conditions .
Data Table: Summary of Biological Activities
Case Study 1: Enzyme Mechanism Studies
In a study examining the role of this compound in enzyme mechanisms, researchers utilized the compound to probe the catalytic activity of specific enzymes involved in metabolic processes. Results indicated that the compound effectively altered enzyme kinetics, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Drug Development
Another investigation focused on the synthesis of derivatives of this compound aimed at enhancing its biological activity. The derivatives exhibited improved binding affinities to targeted receptors, demonstrating the compound's utility as a scaffold for developing new drugs with enhanced efficacy against infectious agents.
Properties
IUPAC Name |
2-(3-azaspiro[5.5]undecan-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12/h10,13H,1-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGYKKJEYHJEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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